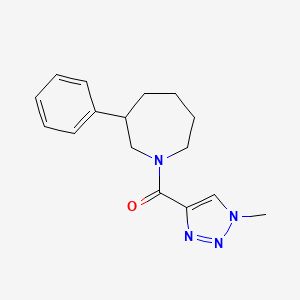

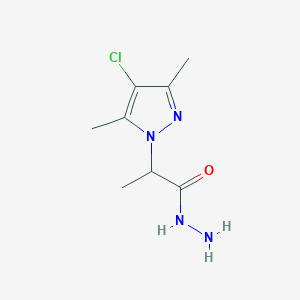

5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Physicochemical Properties and Antibacterial Activity

5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole derivatives exhibit a broad spectrum of antibacterial activity, comparable to kanamycin, against various bacterial strains. The synthesis involves alkylation with bromoalkanes in methanol, followed by reaction with halogen-containing compounds. These compounds show promising results against multi-resistant strains of microorganisms, suggesting potential for further investigation as antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Oxazolidinone Antibacterial Agents

The search for oxazolidinone antibacterial agents with a reduced side effect profile led to the identification of 1,2,3-triazoles as an effective replacement for acetamide functionality. Substituents on the 1,2,3-triazole ring, including methyl and bromo groups, have shown to provide good antibacterial activity with minimal impact on monoamine oxidase A (MAO-A), indicating an improved safety profile (Journal of medicinal chemistry, 2005).

Antileishmanial Activity

4-amino-1,2,4-triazole derivatives have been studied for their antileishmanial activity. Theoretical and experimental investigations suggest significant antileishmanial potential, particularly for specific derivatives, indicating a promising avenue for the development of new treatments against Leishmaniasis (Journal of Molecular Structure, 2017).

Antimicrobial and Antileishmanial Activities

Synthesis and characterization of triazole derivatives with 1,3,4-oxadiazole and triazole rings have shown important biological activities, including antimicrobial and antileishmanial effects. These findings underscore the therapeutic potential of such compounds in treating various bacterial infections and Leishmaniasis (Journal of Molecular Structure, 2020).

Corrosion Inhibition

Triazole derivatives have also been explored as corrosion inhibitors in acidic environments, showing the capability to significantly reduce the corrosion rate of metals. Such studies highlight the potential of these compounds in industrial applications where corrosion resistance is crucial (Journal of Molecular Liquids, 2015).

Propiedades

IUPAC Name |

5-bromo-1-methyl-3-(oxan-4-yl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c1-12-8(9)10-7(11-12)6-2-4-13-5-3-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYDNOYTSCLZDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)

![dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2858407.png)

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide](/img/structure/B2858420.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2858424.png)